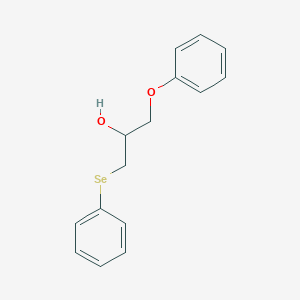![molecular formula C20H14S B14405104 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene CAS No. 88220-34-2](/img/structure/B14405104.png)
3-(2-Phenylethenyl)naphtho[1,2-B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethenyl)naphtho[1,2-B]thiophene: is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene core, with a phenylethenyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene and thiophene derivatives.
Formation of Naphtho[1,2-B]thiophene Core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck coupling reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the phenylethenyl group, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as a building block for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its conjugated structure and electronic properties.
Photophysics: It is studied for its photophysical properties, including fluorescence and phosphorescence, making it useful in the development of sensors and imaging agents.
Biology and Medicine:
Drug Development: The compound’s structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties, such as conductive polymers and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with various biological and chemical entities. The pathways involved include:
Electron Transfer:
Receptor Binding: The compound can interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Naphtho[2,3-B]thiophene: Another isomer with similar electronic properties but different structural arrangement.
Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring, offering different electronic and steric properties.
Uniqueness: 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular geometry.
Properties
CAS No. |
88220-34-2 |
|---|---|
Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2-phenylethenyl)benzo[g][1]benzothiole |
InChI |
InChI=1S/C20H14S/c1-2-6-15(7-3-1)10-11-17-14-21-20-18-9-5-4-8-16(18)12-13-19(17)20/h1-14H |
InChI Key |
HEIQCYMXBKXKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
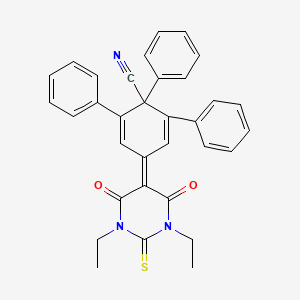
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)

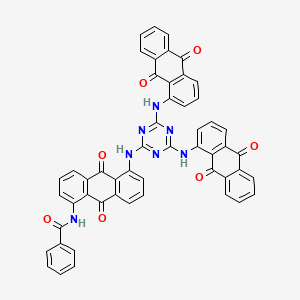

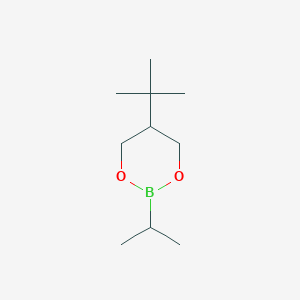
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
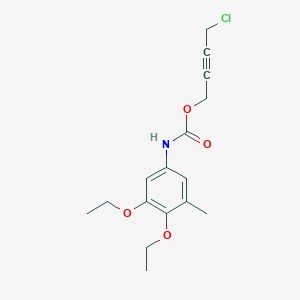
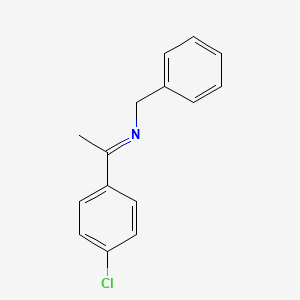
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
methanone](/img/structure/B14405117.png)
